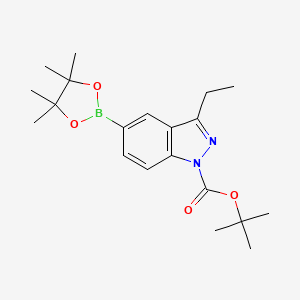

![molecular formula C11H9NO3 B1528102 Ácido (1R,2R)-rel-1',2'-dihidro-2'-oxoespiro[ciclopropano-1,3'-[3H]indol]-2-carboxílico CAS No. 926667-78-9](/img/structure/B1528102.png)

Ácido (1R,2R)-rel-1',2'-dihidro-2'-oxoespiro[ciclopropano-1,3'-[3H]indol]-2-carboxílico

Descripción general

Descripción

The compound “Spiro[cyclopropane-1,3’-[3H]indole]-2-carboxylic acid,1’,2’-dihydro-2’-oxo-, (1R,2R)-rel-” is a type of spirocompound . Spirocompounds are a class of organic compounds that have two or more rings that share a single atom .

Synthesis Analysis

A similar spirocompound, 1’-acetylspiro [cyclopropane-1, 2’-[2H] indol]-3’(1’H)-one (III-1), was synthesized from anthranilic acid in three steps . These steps involved the condensation of anthranilic acid with α-bromo-γ-butyrolactone, followed by spiroannelation with acetic anhydride and triethylamine, and subsequent decarboxylation in the presence of sodium chloride .Chemical Reactions Analysis

The reactivities of similar spirocompounds to electrophiles and nucleophiles, as well as their reaction with reducing agents, have been investigated .Physical And Chemical Properties Analysis

Some spirocyclopropanes, which are similar to the compound , have been reported to show intense fluorescence properties in solutions .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

El compuesto ha sido sintetizado y evaluado por su actividad biológica contra diferentes líneas celulares de cáncer humano como DU-145 (cáncer de próstata), Hela (cáncer cervical) y A-549 (cáncer de pulmón). Algunos de los compuestos sintetizados exhibieron una actividad anticancerígena prometedora .

Síntesis Diastereoselectiva

El compuesto se utiliza en la síntesis diastereoselectiva de espiro[ciclopropano-1,3’-indolin]-2’-onas mediante ciclopropanación sin metales utilizando sales de tosilhidrazona .

Funcionalización de un solo paso catalizada por amida de lantánido

El compuesto está involucrado en la funcionalización de un solo paso catalizada por amida de lantánido de isatinas, lo que lleva a la síntesis de espiro[ciclopropano-1,3’-oxindoles] y fosfatos de 2-oxoindolin-3-ilo .

Síntesis de derivados quirales de 3-(piperidin-3-il)-1H-indol

El compuesto se utiliza en la síntesis de nuevos derivados quirales de 3-(piperidin-3-il)-1H-indol .

Síntesis microbiana

El compuesto está relacionado con la síntesis microbiana de ácido (2R,3S)-isocítrico, la derivación y selección de productores microbianos activos y el desarrollo de sus condiciones de cultivo .

Investigación Farmacológica

El compuesto es objeto de investigación para nuevos fármacos que afectan al sistema nervioso central a través del mecanismo serotoninérgico y que muestran actividad farmacológica multidireccional .

Propiedades

IUPAC Name |

(1'R,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBMGVVIMKVWJT-CPCISQLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C12C3=CC=CC=C3NC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid](/img/structure/B1528020.png)

![4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1528022.png)

![5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1528023.png)

![2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1528024.png)

![8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B1528028.png)

![Tert-butyl 1-(benzyloxycarbonylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1528029.png)

![5-Oxo-8-phenyl-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B1528030.png)

![Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate](/img/structure/B1528031.png)

![Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1528033.png)

![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)

![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)